
3-(3-methyl-1-phenyl-1H-1,2,4-triazol-5-yl)propanoic acid
カタログ番号 B1359576
CAS番号:
1142209-42-4
分子量: 231.25 g/mol
InChIキー: QCZWDCOKZVFUKF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(3-methyl-1-phenyl-1H-1,2,4-triazol-5-yl)propanoic acid” is a product for proteomics research . It has a molecular formula of C12H13N3O2 and a molecular weight of 231.26 .
Synthesis Analysis
A study reported the synthesis of novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .科学的研究の応用
Structural and Chemical Characterization
- Preparation and Structural Characterization : A compound similar to 3-(3-methyl-1-phenyl-1H-1,2,4-triazol-5-yl)propanoic acid, specifically (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate, was synthesized and structurally characterized through diffractions of IR, 1H NMR, and X-ray, highlighting the importance of these techniques in understanding the properties of triazole derivatives (Yan Shuang-hu, 2014).
Synthesis and Molecular Structure Analysis
- Synthesis and Structural Assessment : Synthesis processes involving triazole derivatives, like the creation of a Hg(II) complex using a ligand derived from 1,2,4-triazole-3-thione, demonstrate the versatility of these compounds in creating complex structures. The molecular and supramolecular structures of these compounds were studied by X-ray diffractometry (A. Castiñeiras et al., 2018).
Exploration of Polymorphism and Isostructurality
- Polymorphism and Isostructurality : Investigating the polymorphism of biologically active 3-(4,5-diaryl-4H-1,2,4-triazole-3-yl)propenoic acid derivatives, including the analysis of molecular conformation, intermolecular interaction patterns, and crystal packing motifs, showcases the compound's potential in diverse applications (L. Mazur et al., 2017).
Antioxidant Properties
- Antioxidant Properties : A study focusing on the synthesis and antioxidant activity of new compounds related to 1,2,4-triazoles, exploring preparative methods and studying the compounds' physical-chemical properties, underlines the potential of these molecules in oxidative stress-related research (Dmitro V. Dovbnya et al., 2022).
Photocurrent Response in Coordination Polymers
- Enhanced Photocurrent Response : Research into coordination polymers based on 1,2,4-triazoles, particularly those incorporating CdTe, demonstrated different electrochemical properties and photoelectrochemical behaviors, indicating their potential use in photovoltaic applications (J. Meng et al., 2016).
特性
IUPAC Name |
3-(5-methyl-2-phenyl-1,2,4-triazol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-9-13-11(7-8-12(16)17)15(14-9)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZWDCOKZVFUKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)CCC(=O)O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methyl-1-phenyl-1H-1,2,4-triazol-5-yl)propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![2,4-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1359493.png)
![3,4-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1359495.png)
![Ethyl 7-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-7-oxoheptanoate](/img/structure/B1359499.png)
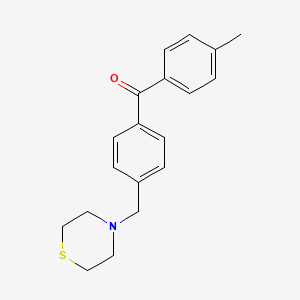
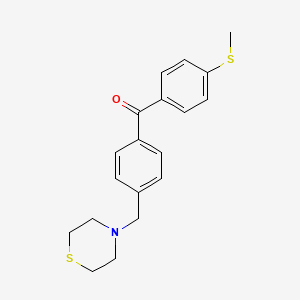
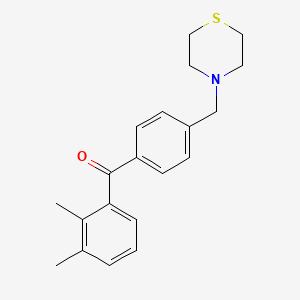
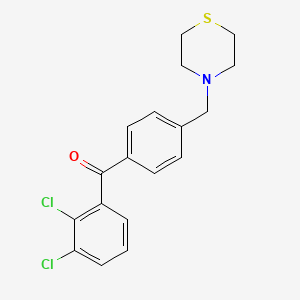
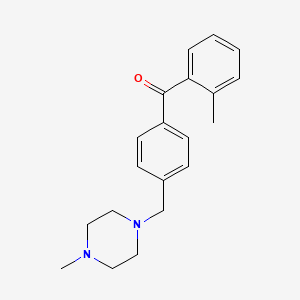
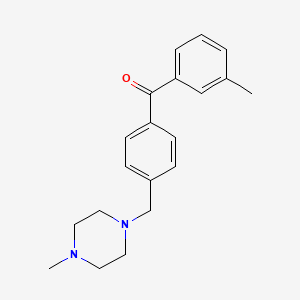
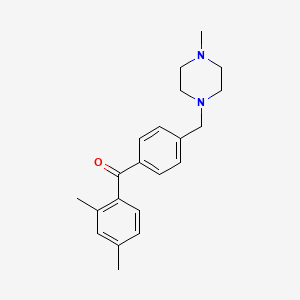
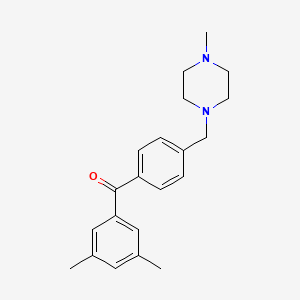
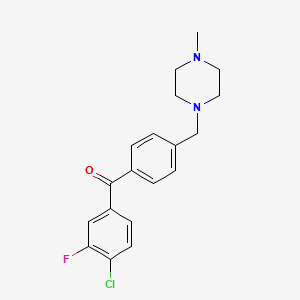
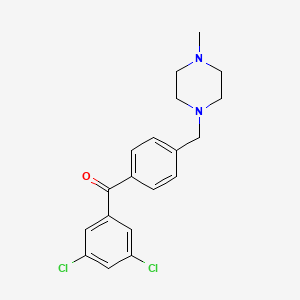
![Ethyl 6-[4-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1359516.png)